4-(1-Piperazinyl)isoquinoline

Description

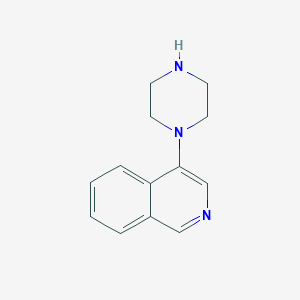

4-(1-Piperazinyl)isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with a piperazine moiety. This structural motif is significant in medicinal chemistry due to its versatility in interacting with biological targets, including kinases, neurotransmitter receptors, and enzymes. The piperazine ring enhances solubility and modulates electronic properties, while the isoquinoline core provides a planar aromatic system for π-π interactions. Applications span anticancer, antipsychotic, and anti-inflammatory therapies, with activity influenced by substituents on both the isoquinoline and piperazine groups .

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

4-piperazin-1-ylisoquinoline |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 |

InChI Key |

NIBZKHUIJGTBOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoquinoline Derivatives with Piperazine/Piperidine Substituents

Key Observations :

- Position of Piperazine: Piperazine at C4 (as in 4-(1-Piperazinyl)isoquinoline) versus C1 (PJ4) alters steric and electronic interactions. PJ4’s chloro substituent may enhance kinase selectivity .

- Linker Effects: Aripiprazole’s butoxy linker increases flexibility, enabling dual receptor modulation, whereas rigid isoquinoline cores (e.g., 6a, 6c) favor cytotoxic activity .

Isoquinoline-1,3-dione Derivatives as Kinase Inhibitors

Table 2: CDK4 Inhibition by Isoquinoline-1,3-dione Analogs

Comparison with this compound:

- While this compound lacks the 1,3-dione moiety, its piperazine group may mimic the aminomethylene substituents in Compounds 62–63. The latter’s nanomolar CDK4 inhibition suggests that electron-withdrawing groups (e.g., pyridyl) enhance potency .

Antipsychotic Agents with Piperazine-Isoquinoline Motifs

Table 3: Dopamine Receptor Modulation by Piperazine Derivatives

Key Insights :

- Heteroaromatic Substitutents: Pyridinyl (Compound Y) and pyrimidinyl (Compound Z) on piperazine improve receptor binding and solubility. This compound’s unsubstituted piperazine may lack this specificity but could serve as a scaffold for further derivatization .

Chalcone Derivatives: Piperazine vs. Non-Piperazine Substitution

Table 4: Chalcone SAR (Non-Piperazine vs. Piperazine-Substituted)

Relevance to this compound:

- Piperazine substitution in chalcones reduces potency compared to non-piperazine analogs. However, in isoquinoline systems, piperazine may enhance target engagement due to distinct scaffold geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.